

Initial Pharmacological Profile of MB076: A Novel β -Lactamase Inhibitor

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Compound of Interest

Compound Name: MB076

Cat. No.: B12384461

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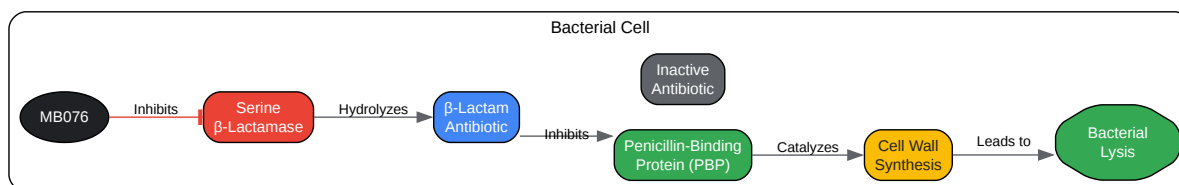
This technical guide provides an in-depth overview of the initial pharmacological characterization of **MB076**, a novel heterocyclic triazole and a potent boronic acid transition state inhibitor. Developed to counteract antibiotic resistance in critical pathogens, **MB076** has demonstrated significant efficacy in inhibiting Class C Acinetobacter-derived cephalosporinases (ADCs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of new antimicrobial agents.

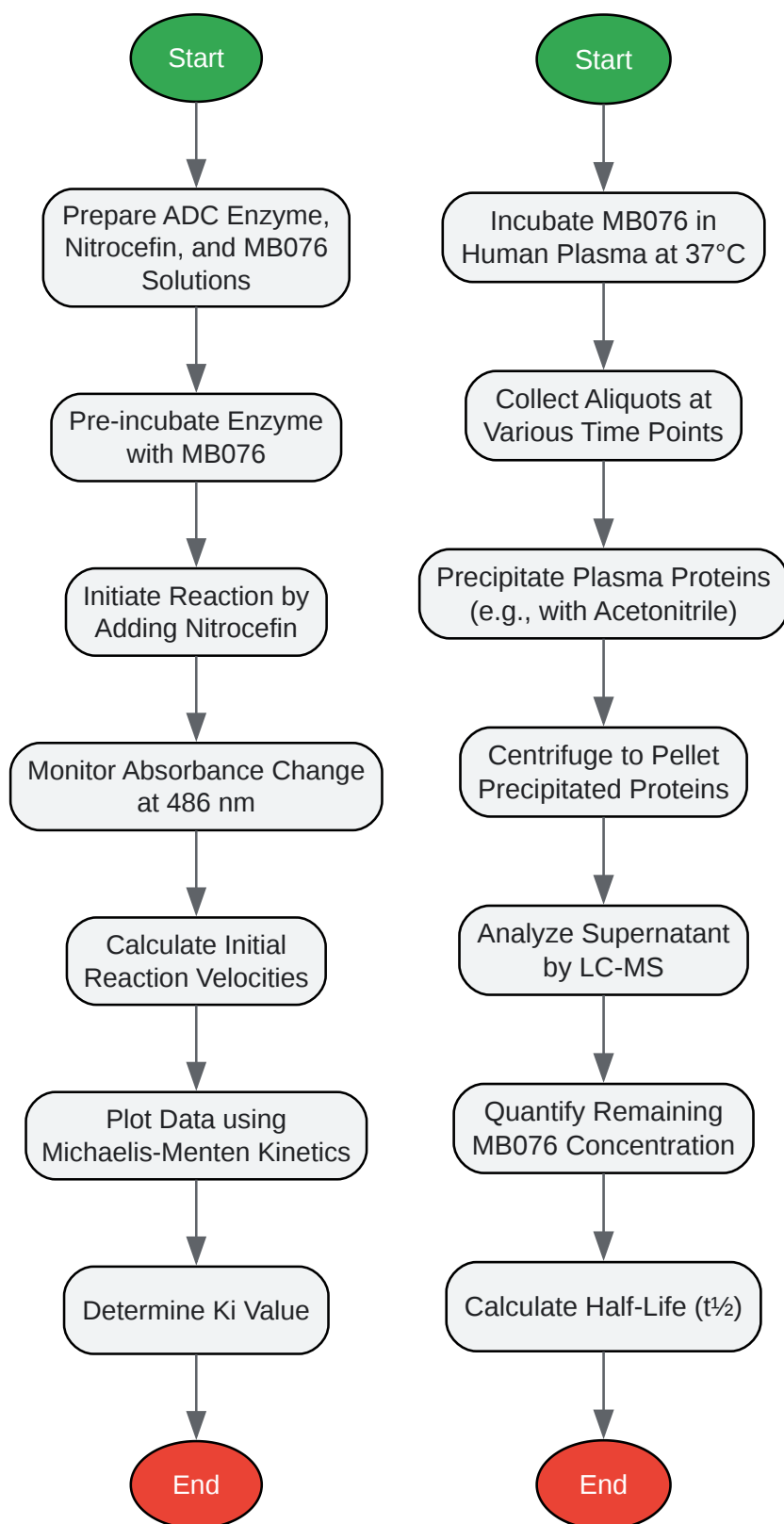
Executive Summary

MB076 is a promising β -lactamase inhibitor designed to be effective against a range of cephalosporinases and carbapenemases.[1][2] It functions by forming a reversible covalent bond with the catalytic serine residue in the active site of serine β -lactamases, mimicking the tetrahedral transition state of β -lactam hydrolysis and thereby preventing the inactivation of β -lactam antibiotics.[3] Preclinical investigations have revealed that **MB076** effectively inhibits multiple variants of ADC β -lactamases and acts synergistically with several cephalosporins to restore their antibacterial activity against resistant strains of *Acinetobacter baumannii*. [4][5][6] Furthermore, **MB076** exhibits improved plasma stability compared to earlier generation inhibitors, suggesting the potential for favorable dosing regimens in clinical settings.[4][5]

Mechanism of Action

MB076 acts as a transition-state analog inhibitor of serine β -lactamases. The boron atom in **MB076** is key to its inhibitory activity. It forms a dative covalent bond with the hydroxyl group of the catalytic serine residue (Ser64) within the enzyme's active site.[3][4] This interaction mimics the high-energy tetrahedral intermediate formed during the hydrolysis of the β -lactam ring of an antibiotic. By stabilizing this transition state, **MB076** effectively blocks the enzyme's catalytic activity and prevents the degradation of β -lactam antibiotics.





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